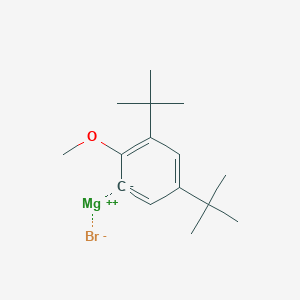
(3,5-Di-t-butyl-2-methoxyphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is notable for its bulky tert-butyl groups and methoxy substituent, which can influence its reactivity and selectivity in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-2-methoxyphenyl bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of Grignard reagents, including (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide, often involves similar methods but on a larger scale. The process must be carefully controlled to ensure the purity and stability of the product, often involving automated systems to handle the reactive intermediates safely.
Chemical Reactions Analysis
Types of Reactions
(3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide can undergo various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran, diethyl ether.
Conditions: Inert atmosphere, low temperatures to control reactivity.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Coupled Products: From reactions with organic halides.
Scientific Research Applications
Chemistry
In organic synthesis, (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide is used to introduce the 3,5-di-tert-butyl-2-methoxyphenyl group into molecules, which can be useful in the synthesis of complex organic compounds.
Biology and Medicine
While specific applications in biology and medicine are less common, Grignard reagents can be used in the synthesis of pharmaceuticals and biologically active molecules.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, polymers, and materials science research.
Mechanism of Action
The mechanism of action for (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without bulky substituents.
(3,5-di-tert-butylphenyl)magnesium Bromide: Similar but lacks the methoxy group.
(2-methoxyphenyl)magnesium Bromide: Similar but lacks the tert-butyl groups.
Uniqueness
The presence of both tert-butyl groups and a methoxy group in (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide makes it unique. The bulky tert-butyl groups can provide steric hindrance, influencing the selectivity and reactivity of the compound, while the methoxy group can offer electronic effects that further modify its behavior in reactions.
Properties
IUPAC Name |
magnesium;2,4-ditert-butyl-1-methoxybenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23O.BrH.Mg/c1-14(2,3)11-8-9-13(16-7)12(10-11)15(4,5)6;;/h8,10H,1-7H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWUHEPMWUPPPW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C([C-]=C1)OC)C(C)(C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













